3-Methylthiolane

NMR Spectroscopy Conformational Analysis Structural Elucidation

Sourcing 3-Methylthiolane (CAS 4740-00-5) is critical for applications requiring the specific 3-methyl substitution pattern. Generic thiolane or 2-methyl isomers cannot substitute: the 3-position dictates unique conformational dynamics, NMR shifts, and vapor pressure (10.9 mmHg at 25°C). This impacts reaction outcomes, analytical retention times, and mass transfer profiles in gas odorization or flavor research. Ensure your process reproducibility and data integrity by procuring the authentic isomer.

Molecular Formula C5H10S
Molecular Weight 102.2 g/mol
CAS No. 4740-00-5
Cat. No. B1266643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylthiolane
CAS4740-00-5
Molecular FormulaC5H10S
Molecular Weight102.2 g/mol
Structural Identifiers
SMILESCC1CCSC1
InChIInChI=1S/C5H10S/c1-5-2-3-6-4-5/h5H,2-4H2,1H3
InChIKeyDLABLFPCTXRQMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylthiolane (CAS 4740-00-5) Procurement Guide: Distinguishing a Specific 3-Substituted Thiolane from Generic Cyclic Sulfides


3-Methylthiolane (CAS 4740-00-5), also known as tetrahydro-3-methylthiophene, is a saturated five-membered organosulfur heterocyclic compound (C₅H₁₀S) with a molecular weight of 102.20 g/mol [1]. As a 3-substituted thiolane derivative, its single methyl group at the 3-position fundamentally alters its electronic environment, conformational dynamics, and resultant physicochemical properties compared to unsubstituted thiolane or other methyl-substituted isomers [2]. While it is a member of the broader class of cyclic sulfides used in flavors, materials science, and as synthetic intermediates, its specific substitution pattern yields a unique set of technical specifications and analytical signatures [3].

Why In-Class Substitution of 3-Methylthiolane (CAS 4740-00-5) is Scientifically Unjustified


The procurement of a generic thiolane or a different methyl isomer cannot serve as a direct substitute for 3-Methylthiolane. The position of the methyl substituent dictates the compound's preferred conformation and electronic distribution, which in turn governs its reactivity and physical behavior [1]. As established by Barbarella and Dembech (1980), the conformational preferences of methyl-substituted thiacyclopentanes are highly sensitive to the methyl position, leading to distinct spectral fingerprints. This means a 2-methylthiolane will exhibit different NMR shifts and potentially different reactivity in ring-opening or functionalization reactions compared to the 3-substituted analog [2]. Furthermore, the vapor pressure and boiling point are defined, measurable values for this specific isomer [3]. Substituting a compound with a different vapor pressure (e.g., unsubstituted thiolane) will result in an altered mass transfer profile in applications like gas odorization or flavor release, or in a divergent elution time in analytical chemistry, directly compromising process reproducibility and data integrity.

3-Methylthiolane (CAS 4740-00-5): Quantifiable Differentiation from Closest Analogs


Regiospecific Conformation Drives Distinctive 13C NMR Spectral Pattern

The position of the methyl group on the thiolane ring is not arbitrary; it dictates the molecule's conformational equilibrium. A 1980 study by Barbarella and Dembech directly analyzed the 13C NMR chemical shifts of methyl-substituted thiacyclopentanes [1]. Their work demonstrates that the carbon atoms in the ring of 3-Methylthiolane experience a different average electronic environment than those in 2-Methylthiolane, resulting in a unique, fingerprint 13C NMR spectrum. This structural specificity is crucial for confirming the identity of the compound in a mixture or reaction product.

NMR Spectroscopy Conformational Analysis Structural Elucidation

Lower Boiling Point Differentiates 3-Methylthiolane from Unsubstituted Thiolane

Contrary to the general expectation that alkyl substitution increases molecular weight and boiling point, the experimental data shows that 3-Methylthiolane has a lower boiling point than unsubstituted thiolane (tetrahydrothiophene). This is a key, quantifiable differentiator. NIST compiles experimental data for 3-Methylthiolane [1], while other databases report a higher boiling point for thiolane [2]. This unexpected behavior can be rationalized by the methyl group disrupting the molecular packing of the thiolane ring, reducing intermolecular forces.

Physical Chemistry Thermodynamics Separation Science

Higher Vapor Pressure of 3-Methylthiolane Enables More Volatile Behavior than Unsubstituted Analog

Consistent with its lower boiling point, 3-Methylthiolane exhibits a significantly higher vapor pressure at room temperature (25°C) compared to the unsubstituted thiolane . This property can be a primary differentiator for selecting this compound for applications requiring a more volatile sulfur-containing species. The Antoine equation parameters for 3-Methylthiolane have been experimentally determined and published by Osborn and Douslin (1966), providing a robust, validated model for its vapor pressure across a temperature range of 340.69 to 452.63 K [1].

Volatility Vapor-Liquid Equilibrium Process Engineering

Lower Hydrophobicity of 3-Methylthiolane Compared to Predicted Value

The lipophilicity of 3-Methylthiolane, as measured by its partition coefficient (LogP), is a key factor in its behavior in biological systems, environmental fate, and chromatographic separations. The computed XLogP3-AA value for 3-Methylthiolane is 1.8 [1]. This is notably lower than the LogP predicted by other common estimation models for its isomer, 2-Methylthiolane, which can be around 2.0-2.1 . This suggests that the position of the methyl group subtly alters the compound's interaction with water and octanol, making the 3-isomer slightly less lipophilic.

Partitioning Lipophilicity QSAR

Defined Hazard Classification Facilitates Risk Assessment for Procurement

From a procurement and handling perspective, 3-Methylthiolane has a specific hazard profile that must be managed. It is classified under the EU's Classification, Labelling and Packaging (CLP) Regulation. The notified classification includes Acute Toxicity (Category 4) via oral (H302) and dermal (H312) routes, as well as being a Skin Irritant (Category 2, H315) [1]. This classification provides a concrete, legally-defined risk profile that informs safe handling protocols, shipping requirements, and personal protective equipment (PPE) needs, differentiating it from non-hazardous alternatives or those with more severe classifications.

Safety Data Regulatory Compliance Risk Assessment

3-Methylthiolane (CAS 4740-00-5): Evidence-Backed Application Scenarios for Procurement


As a Synthetic Intermediate for 3-Substituted Thiophane Derivatives

3-Methylthiolane is a fundamental building block for creating more complex molecules with specific stereoelectronic requirements. Its value lies in its ability to undergo reactions such as oxidation or alkylation while maintaining the defined 3-substitution pattern. This is supported by its established use as a synthetic intermediate and its role as a starting material for reactions like ionic hydrogenation to produce other thiophanes [1]. Procuring 3-Methylthiolane, rather than a different isomer, is essential to ensure the final product has the correct regio- and stereochemistry, as demonstrated by the unique NMR signatures of this specific isomer [2].

As a Volatile Reference Standard or Analyte in GC-MS Analysis

The well-defined and distinctly higher vapor pressure of 3-Methylthiolane (10.9 mmHg at 25°C) , coupled with the availability of its GC-MS spectra in major spectral libraries [3], makes it an ideal candidate for use as a volatile analytical standard. In environmental monitoring or food analysis, where this compound might be detected as a volatile organic compound (VOC) or flavor component, having an authentic, high-purity sample is mandatory for accurate quantification and unambiguous identification, especially to distinguish it from its 2-methyl isomer which would exhibit a different retention time.

In Fundamental Research on Conformational Analysis of Heterocycles

3-Methylthiolane serves as a model compound for studying the fundamental principles of conformation in saturated heterocycles. The 1980 study by Barbarella and Dembech explicitly used this compound to understand the impact of a methyl substituent on the ring's flexibility and the resulting 13C NMR chemical shifts [2]. For researchers in physical organic chemistry or spectroscopy, procuring this specific isomer is necessary to build upon this foundational work and to develop or validate computational models of molecular structure and dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylthiolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.